molecular formula C5H13ClN2O2 B1432162 (1,4-Dioxan-2-ylmethyl)hydrazine hydrochloride CAS No. 1390654-63-3

(1,4-Dioxan-2-ylmethyl)hydrazine hydrochloride

Cat. No.: B1432162
CAS No.: 1390654-63-3
M. Wt: 168.62 g/mol
InChI Key: JRBLAWWTSMPINX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,4-Dioxan-2-ylmethyl)hydrazine hydrochloride: is an organic compound with the empirical formula C5H13ClN2O2 and a molecular weight of 168.62. It is a solid substance commonly used in various scientific research applications. This compound is known for its unique chemical structure, which includes a dioxane ring and a hydrazine moiety, making it a valuable building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,4-Dioxan-2-ylmethyl)hydrazine hydrochloride typically involves the reaction of 1,4-dioxane with hydrazine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process can be summarized as follows:

    Reactants: 1,4-dioxane and hydrazine.

    Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid.

    Product: this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: (1,4-Dioxan-2-ylmethyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazine moiety can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products:

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted hydrazine compounds.

Scientific Research Applications

Chemistry: (1,4-Dioxan-2-ylmethyl)hydrazine hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a precursor for the synthesis of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of hydrazine derivatives on cellular processes. It is also utilized in the development of new biochemical assays and as a reagent in enzymatic studies.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new therapeutic agents. Its unique structure allows for the exploration of novel drug candidates targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of various chemical products.

Mechanism of Action

The mechanism of action of (1,4-Dioxan-2-ylmethyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzymatic activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying enzyme function and regulation .

Comparison with Similar Compounds

  • (2-Thienylmethyl)hydrazine hydrochloride
  • (2-Methylbenzyl)hydrazine hydrochloride
  • (Benzofuran-2-ylmethyl)hydrazine hydrochloride

Comparison: (1,4-Dioxan-2-ylmethyl)hydrazine hydrochloride is unique due to its dioxane ring structure, which imparts distinct chemical properties compared to other hydrazine derivatives. The presence of the dioxane ring enhances its solubility and reactivity, making it a versatile compound in various chemical reactions. In contrast, other similar compounds may have different ring structures, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

1,4-dioxan-2-ylmethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c6-7-3-5-4-8-1-2-9-5;/h5,7H,1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBLAWWTSMPINX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,4-Dioxan-2-ylmethyl)hydrazine hydrochloride
Reactant of Route 2
(1,4-Dioxan-2-ylmethyl)hydrazine hydrochloride
Reactant of Route 3
(1,4-Dioxan-2-ylmethyl)hydrazine hydrochloride
Reactant of Route 4
(1,4-Dioxan-2-ylmethyl)hydrazine hydrochloride
Reactant of Route 5
(1,4-Dioxan-2-ylmethyl)hydrazine hydrochloride
Reactant of Route 6
(1,4-Dioxan-2-ylmethyl)hydrazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.